3-Bromo-2,6-difluorotoluene
Overview
Description
The compound of interest, 3-Bromo-2,6-difluorotoluene, is a brominated and fluorinated aromatic hydrocarbon. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related bromo- and fluoro- compounds, which can be used to infer some aspects of the synthesis, reactivity, and properties of 3-Bromo-2,6-difluorotoluene.
Synthesis Analysis
The synthesis of related bromo- and fluoro- compounds often involves the use of bromination and fluorination reactions. For example, 3-bromo-1,1,1-trifluoroacetone is described as a versatile building block for synthesizing various trifluoromethylated compounds . Similarly, 3-Bromo-2,6-difluorotoluene could be synthesized through halogenation reactions where bromine and fluorine are introduced into the toluene ring. The synthesis of 3-bromo-3,3-difluoroalanine Schiff bases through bromodifluoromethylation of glycine Schiff bases with CF2Br2 suggests a potential pathway for introducing both bromine and fluorine into organic molecules .
Molecular Structure Analysis
The molecular structure of bromo- and fluoro- compounds can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For instance, the crystal structures of dihydrogen hexafluorosilicate monohydrates of brominated anilines were determined using X-ray counter data . Similarly, the structure of 3-Bromo-2,6-difluorotoluene could be elucidated using XRD, providing insights into its molecular geometry and electronic structure.
Chemical Reactions Analysis
Bromo- and fluoro- compounds participate in various chemical reactions. The photodissociation dynamics of brominated alcohols have been studied, revealing the formation of bromine radicals . In the context of 3-Bromo-2,6-difluorotoluene, similar photodissociation could lead to the formation of reactive intermediates useful in further chemical transformations. Additionally, the reaction of α-bromo enones with diamines to form piperazin-2-ones demonstrates the reactivity of bromo compounds in cascade reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro- compounds are influenced by the presence of halogen atoms. For example, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, indicating that substitution or allylic rearrangement products can be obtained . The presence of bromine and fluorine in 3-Bromo-2,6-difluorotoluene would likely affect its boiling point, density, and reactivity. The nonlinear optical properties and bioactivity of related compounds have also been investigated, suggesting potential applications for 3-Bromo-2,6-difluorotoluene in materials science and biology .
Scientific Research Applications
Spectroscopy
- Scientific Field : Spectroscopy
- Application Summary : 2,6-Difluorotoluene, a compound similar to 3-Bromo-2,6-difluorotoluene, has been used to generate jet-cooled 2,6-difluorobenzyl radicals. These radicals are then used to investigate vibronically resolved emission spectra .
Organic Synthesis
- Scientific Field : Organic Synthesis
- Application Summary : 2,6-Difluorobenzyl bromide, a compound similar to 3-Bromo-2,6-difluorotoluene, has been used as a reagent in the alkylation of quinazoline-2-thioxo-4-one in the synthesis of 1,3,5-triazine-2,4,6-triones .
Medical Research
- Scientific Field : Medical Research
Environmental Research
- Scientific Field : Environmental Research
Industrial Research
- Scientific Field : Industrial Research
Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Application Summary : 3-Bromo-2,6-difluorotoluene is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. It is a colorless liquid that is used in various fields such as medical research, environmental research, and industrial research. It can be used as a reagent in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, chemical synthesis involves the reaction of two or more chemicals to form a new compound .
properties
IUPAC Name |
1-bromo-2,4-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIRIFPPGLTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461231 | |
Record name | 3-bromo-2,6-difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-difluorotoluene | |
CAS RN |
221220-97-9 | |
Record name | 3-bromo-2,6-difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 221220-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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